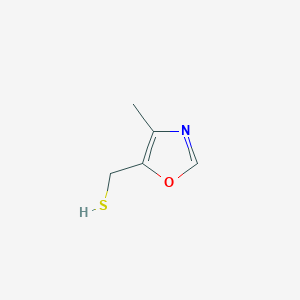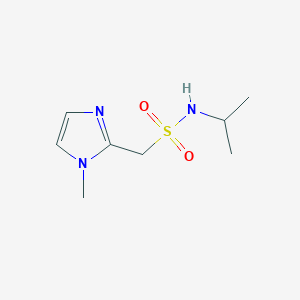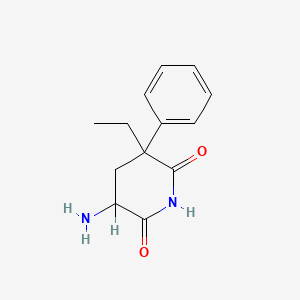
(S)-tert-Butyl 3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthien-2-yl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a combination of amino acids and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.
Introduction of the chlorobenzoyl group: This step usually involves acylation reactions using 4-chlorobenzoyl chloride.
Amino acid coupling: The final step involves coupling the amino acid derivative with the thiophene intermediate under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its complex structure.
作用機序
The mechanism of action of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate
Uniqueness
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate stands out due to its unique combination of a thiophene ring with a chlorobenzoyl group and an amino acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC名 |
tert-butyl (3S)-3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C21H25ClN2O4S/c1-11-12(2)29-20(17(11)18(26)13-6-8-14(22)9-7-13)24-19(27)15(23)10-16(25)28-21(3,4)5/h6-9,15H,10,23H2,1-5H3,(H,24,27)/t15-/m0/s1 |
InChIキー |
QIBRIFGAGUHNJB-HNNXBMFYSA-N |
異性体SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)[C@H](CC(=O)OC(C)(C)C)N)C |
正規SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)


![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)


